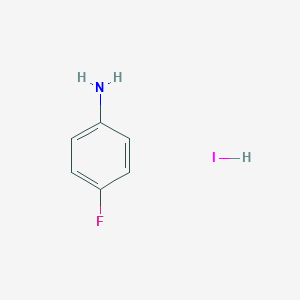

4-Fluoroaniline Hydroiodide

Vue d'ensemble

Description

4-Fluoroaniline Hydroiodide, also known as this compound, is a useful research compound. Its molecular formula is C6H7FIN and its molecular weight is 239.03 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 238.96072 g/mol and the complexity rating of the compound is 66.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

4-Fluoroaniline Hydroiodide is utilized in organic synthesis, particularly in the preparation of fluorinated compounds. For example, it has been used in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. The synthesis involves diazotization followed by coupling reactions, highlighting the compound's role in facilitating the introduction of fluorine into complex molecules, thereby modifying their chemical properties for potential pharmaceutical applications (Qiu et al., 2009).

Fluorescence Microscopy

In the field of fluorescence microscopy, fluorinated compounds, including those derived from this compound, are significant. They are used as fluorophores for in vivo cancer diagnosis and real-time detection of cancer, leveraging their high fluorescent intensity and low toxicity. This application underscores the importance of fluorinated compounds in biomedical imaging and diagnostics, providing tools for non-invasive and real-time observation of biological processes (Alford et al., 2009).

Development of Fluorinated Materials

Fluorinated materials, including polymers and liquid crystals, benefit from the inclusion of fluorinated monomers like those derivable from this compound. These materials exhibit unique properties such as chemical inertness, thermal stability, and hydrophobicity, making them suitable for various industrial applications ranging from coatings and lubricants to advanced electronic and aerospace components. The synthesis and characterization of such fluorinated materials highlight the broader impact of fluorinated compounds in material science, enabling the development of high-performance materials with tailored properties (Henry et al., 2018).

Mécanisme D'action

Target of Action

4-Fluoroaniline Hydroiodide is an organofluorine compound . It is used as a precursor to various potential and real applications . For example, it is a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl . It has also been evaluated for the production of ligands for homogeneous catalysis . .

Mode of Action

It is known that 4-fluoroaniline, the parent compound, can be prepared by the hydrogenation of 4-nitrofluorobenzene

Biochemical Pathways

It is known that 4-fluoroaniline, the parent compound, is a common building block in medicinal chemistry and related fields

Pharmacokinetics

It is known that following a single oral dose of 14c-fluoroaniline of about 20 mg/kg, more than 80% of the dose is excreted in 0-24 h, the urine being the major route

Result of Action

It is known that 4-fluoroaniline, the parent compound, is used as a precursor to various potential and real applications

Action Environment

It is known that 4-fluoroaniline, the parent compound, is a colorless liquid

Analyse Biochimique

Biochemical Properties

4-Fluoroaniline Hydroiodide is a common building block in medicinal chemistry and related fields . It is used as a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl . It has also been evaluated for the production of ligands for homogeneous catalysis .

Cellular Effects

It is known that fluoroanilines can cause a decline in the oxygen-carrying capacity of hemoglobin, resulting in animal poisoning . In humans, aniline inhalation or absorption results in acute poisoning or chronic intoxication characterized by symptoms such as headaches, dizziness, drowsiness, memory loss, breathing difficulties and asphyxia .

Molecular Mechanism

It is known that it can be prepared by the hydrogenation of 4-nitrofluorobenzene

Temporal Effects in Laboratory Settings

A standard solution of 4-fluoroaniline was found to be stable for at least 24 hours at 25°C .

Dosage Effects in Animal Models

It is known that aniline compounds can cause animal poisoning .

Metabolic Pathways

A gram-negative strain, designated as FD-1, isolated from aerobic activated sludge was found capable of metabolizing 4-fluoroaniline as its sole carbon and nitrogen source and energy supply .

Propriétés

IUPAC Name |

4-fluoroaniline;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN.HI/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFIJIDZQADKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)F.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85734-19-6 | |

| Record name | 4-Fluoroaniline Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B3029957.png)

![Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B3029970.png)